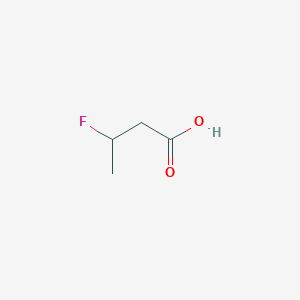
Acide 3-fluorobutyrique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is characterized by the presence of a fluorine atom attached to the third carbon of the butyric acid chain, which imparts unique chemical properties to the compound.
Applications De Recherche Scientifique
3-Fluorobutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways involving fluorinated substrates.
Industry: It is used in the production of fluorinated surfactants and polymers, which have unique properties such as high thermal stability and low surface tension
Mécanisme D'action
Target of Action
3-Fluorobutyric acid, also known as 3-fluorobutanoic acid, is a fluorinated compoundIt’s worth noting that fluorinated compounds like heptafluorobutyric acid are known to be strong acids and ion-pairing agents used in analytical chemistry . They ensure that other acidic groups such as carboxylic acid moieties on biomolecules remain protonated .
Mode of Action
Fluorinated compounds are known to interact with their targets by ensuring that acidic groups on biomolecules remain protonated, enabling these biomolecules to interact with organic solvents in processes like reverse phase chromatography .
Biochemical Pathways
For instance, they have been used in the mobile phase of HPLC/LC-MS protocols for the detection of marine bacterioplankton siderophores .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is key to managing resistance . It’s also important to note that the bioavailability of a compound can be influenced by factors such as its physicochemical properties, formulation, and the physiological condition of the patient .
Result of Action
Fluorinated compounds like heptafluorobutyric acid are known to ensure that other acidic groups such as carboxylic acid moieties on biomolecules remain protonated . This could potentially influence the behavior of these biomolecules.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 3-fluorobutyric acid are not well-studied. It can be inferred that the fluorine atom in the molecule may influence its interactions with enzymes, proteins, and other biomolecules. The fluorine atom is highly electronegative, which could potentially affect the polarity of the molecule and its binding interactions .
Cellular Effects
It is plausible that 3-fluorobutyric acid could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 3-fluorobutyric acid in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Transport and Distribution
It is plausible that specific transporters or binding proteins may facilitate its movement, influencing its localization or accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobutyric acid typically involves the fluorination of butyric acid derivatives. One common method is the direct fluorination of butyric acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of 3-Fluorobutyric acid may involve more scalable and cost-effective methods. One approach is the catalytic fluorination of butyric acid using a fluorine gas in the presence of a suitable catalyst. This method allows for the efficient production of large quantities of 3-Fluorobutyric acid with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluorobutyric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert it into fluorinated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products:
Oxidation: Fluorinated ketones or aldehydes.
Reduction: Fluorinated alcohols.
Substitution: Various substituted butyric acid derivatives.
Comparaison Avec Des Composés Similaires
Butyric acid: The non-fluorinated parent compound.
2-Fluorobutyric acid: A positional isomer with the fluorine atom attached to the second carbon.
4-Fluorobutyric acid: Another positional isomer with the fluorine atom attached to the fourth carbon.
Uniqueness: 3-Fluorobutyric acid is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The fluorine atom at the third position can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound in various research applications .
Propriétés
IUPAC Name |
3-fluorobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZLYBOVPBJRAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2105-80-8 |
Source


|
| Record name | 3-fluorobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
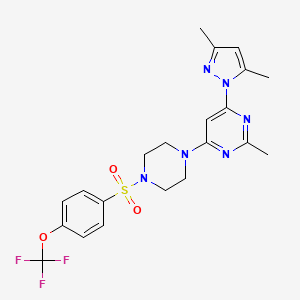
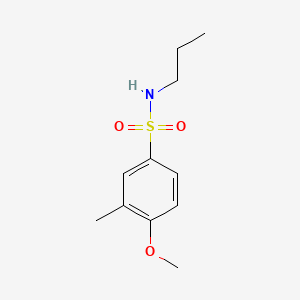
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2382429.png)
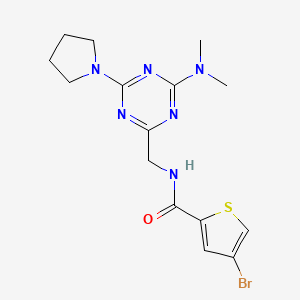
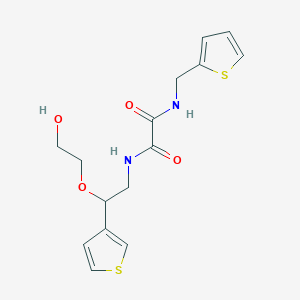
![3-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2382434.png)
oxidoazanium](/img/structure/B2382435.png)
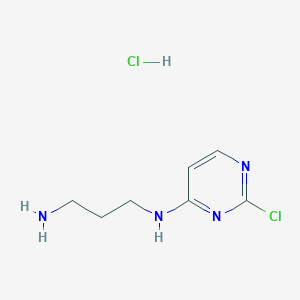
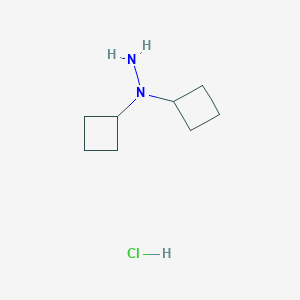
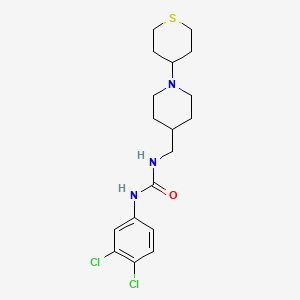
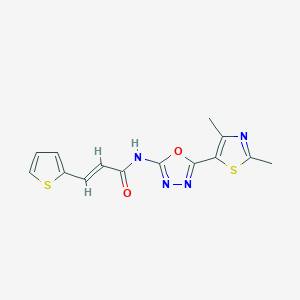
![N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2382444.png)
![Isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382445.png)

